molecular formula C7H8ClF4N3 B6220478 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride CAS No. 2758005-05-7

2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride

Cat. No.: B6220478
CAS No.: 2758005-05-7
M. Wt: 245.6
InChI Key:
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Description

2-Hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound with a ring structure consisting of two nitrogen atoms, one carbon atom, and one sulfur atom. The compound is often abbreviated as 2H-6-TFEPH. It is a colorless, crystalline solid that is soluble in water and ethanol.

Mechanism of Action

2H-6-TFEPH hydrochloride acts as a nucleophilic reagent in the synthesis of heterocyclic compounds, as well as in the synthesis of pharmaceuticals and other organic compounds. In the presence of a base, the compound acts as a nucleophile, attacking the electrophilic carbon atom of an electrophilic substrate. This reaction produces a new covalent bond between the nucleophile and the electrophilic substrate, resulting in the formation of a new heterocyclic compound or other organic compound.
Biochemical and Physiological Effects
2H-6-TFEPH hydrochloride has not been studied extensively for its biochemical or physiological effects. However, it is known to be non-toxic and has no known adverse effects.

Advantages and Limitations for Lab Experiments

2H-6-TFEPH hydrochloride is a useful reagent for synthesizing a variety of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is relatively easy to synthesize and is relatively stable, allowing for easy storage and transport. However, the compound is not as reactive as some other nucleophiles, and is not as useful for synthesizing more complex structures.

Future Directions

In the future, 2H-6-TFEPH hydrochloride may be used in the synthesis of more complex heterocyclic compounds and pharmaceuticals. Additionally, the compound may be used to synthesize materials for use in nanotechnology or other advanced materials applications. Finally, the compound may be used to study the effects of nucleophilic substitution reactions on biological systems.

Synthesis Methods

2H-6-TFEPH is synthesized through a multi-step process. The first step involves the reaction of 6-bromo-2-hydrazinopyridine with 1,2,2,2-tetrafluoroethyl bromide in the presence of a base such as potassium carbonate. This reaction produces 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine bromide. The bromide is then reacted with hydrochloric acid to produce 2H-6-TFEPH hydrochloride.

Scientific Research Applications

2H-6-TFEPH hydrochloride is used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds, as well as in the synthesis of various pharmaceuticals. It has also been used in the synthesis of antibacterial and antifungal agents. Additionally, 2H-6-TFEPH hydrochloride has been used in the synthesis of a variety of organic compounds, including dyes, catalysts, and other organic materials.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride involves the reaction of 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine with hydrazine hydrate in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine", "hydrazine hydrate", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Add 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine to a solution of hydrazine hydrate in a solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride." ] }

2758005-05-7

Molecular Formula

C7H8ClF4N3

Molecular Weight

245.6

Purity

95

Origin of Product

United States

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